Tri-O-benzyl-D-glucal

Catalog No.
S638743
CAS No.
55628-54-1
M.F
C27H28O4
M. Wt
416.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-O-benzyl-D-glucal

CAS Number

55628-54-1

Product Name

Tri-O-benzyl-D-glucal

IUPAC Name

(2R,3S,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran

Molecular Formula

C27H28O4

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27+/m1/s1

InChI Key

MXYLLYBWXIUMIT-PFBJBMPXSA-N

SMILES

C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Synonyms

1,5-Anhydro-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hex-1-enitol; (3R,4S,5R)-3,4,6-Tri-O-benzyl-D-glucal; 3,4,6-Tri-O-benzyl-D-glucal; 1,5-Anhydro-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-Hex-1-enitol

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

The exact mass of the compound Tri-O-benzyl-D-glucal is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Deoxy Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tri-O-benzyl-D-glucal is a highly lipophilic, non-participating chiral building block and glycosyl donor precursor utilized in advanced carbohydrate and nucleoside synthesis. Featuring three benzyl ether protecting groups on a D-glucal backbone, the compound exhibits excellent solubility in a wide range of organic solvents (such as dichloromethane, tetrahydrofuran, and chloroform) and provides robust stability under strongly basic or nucleophilic reaction conditions . In industrial and laboratory procurement, it serves as a critical starting material for the stereoselective assembly of O-glycosides, C-glycosides, and complex glycomimetics where orthogonal deprotection via hydrogenolysis is required downstream.

Buyers frequently consider substituting Tri-O-benzyl-D-glucal with the more common and less expensive Tri-O-acetyl-D-glucal (CAS 2873-29-2). However, this substitution fundamentally alters the molecule's reactivity and stereodirecting behavior. Acetyl groups act as neighboring participating groups during glycosylation, strongly directing the reaction toward 1,2-trans (beta) linkages, whereas the non-participating benzyl ether groups allow for the stereoselective formation of 1,2-cis (alpha) linkages or specific beta-anomers depending on the catalyst. Furthermore, acetyl esters are highly labile to basic conditions and nucleophiles (e.g., Grignard reagents, sodium methoxide, or amines), undergoing rapid Zemplen deacetylation at room temperature [1]. Procuring the acetylated analog for synthetic routes requiring strong bases or non-participating stereocontrol will result in premature deprotection and complete synthetic failure.

Anomeric Stereocontrol in 2-Deoxy-2-Iodo Nucleoside Synthesis

In the one-pot synthesis of 2-deoxy-2-iodo nucleosides using unprotected uracil and N-iodosuccinimide, the choice of protecting group on the glycal donor dictates the stereochemical outcome. Tri-O-benzyl-D-glucal yields the desired 2-deoxy-2-iodo-beta-nucleoside selectively as a single anomer. In contrast, substituting with Tri-O-acetyl-D-glucal results in a mixed anomeric profile, yielding a beta:alpha ratio of 1:0.3 [1].

Evidence DimensionAnomeric ratio (beta:alpha) of resulting nucleoside
Target Compound DataSelective beta-nucleoside formation (single anomer)
Comparator Or BaselineTri-O-acetyl-D-glucal yields a 1:0.3 (beta:alpha) mixture
Quantified DifferenceElimination of the alpha-anomer byproduct
ConditionsUracil, NIS, HMDS, TMSOTf in MeCN at 60-80 °C

Procuring the benzylated donor eliminates the need for costly and yield-reducing chromatographic separations of nucleoside anomers during antiviral drug manufacturing.

Regioselectivity in N-Glycosylbenzotriazole Formation

During the synthesis of 2-deoxy-N-glycosylbenzotriazoles, the protecting group on the D-glucal precursor significantly influences the regioselectivity of the heterocycle addition. Reaction of Tri-O-benzyl-D-glucal with benzotriazole and NIS yields the alpha-mannose 1H-N-glycosylbenzotriazole as a single, pure isomer. Conversely, the use of Tri-O-acetyl-D-glucal produces a 13:1 mixture of 1H- and 2H-benzotriazole isomers [1].

Evidence DimensionRegioisomer ratio (1H:2H-benzotriazole addition)
Target Compound DataSingle 1H-isomer isolated
Comparator Or BaselineTri-O-acetyl-D-glucal yields a 13:1 mixture of 1H:2H isomers
Quantified DifferenceComplete suppression of the 2H-isomer byproduct
ConditionsBenzotriazole, NIS, propionitrile, reflux

This absolute regiocontrol is critical for pharmaceutical libraries, ensuring that only the target 1H-linked N-glycoside is carried forward into biological screening.

Divergent Skeletal Reactivity under Lewis Acid Activation

The electronic differences between benzyl ethers and acetyl esters lead to completely divergent reaction pathways under Lewis acid catalysis. When treated with BF3·Et2O, Tri-O-acetyl-D-glucal undergoes dimerization to form a 2,3-unsaturated alpha-(1->2)-C-disaccharide. Under similar Lewis acid conditions (e.g., acetyl perchlorate), Tri-O-benzyl-D-glucal does not dimerize; instead, it undergoes an unprecedented 1,7-hydrogen shift to form a bicyclic acetal or yields simple benzyl glycosides[1].

Evidence DimensionPrimary reaction pathway under Lewis acid conditions
Target Compound Data1,7-hydrogen shift to bicyclic acetal / benzyl glycoside formation
Comparator Or BaselineTri-O-acetyl-D-glucal undergoes C-C dimerization
Quantified DifferenceFundamentally different molecular scaffolds produced
ConditionsLewis acid (BF3·Et2O or acetyl perchlorate) in anhydrous solvent

Buyers designing synthetic routes for C-disaccharides or bicyclic acetals cannot treat these two glycals as interchangeable; the protecting group dictates the fundamental reaction pathway.

Stereopure Antiviral Nucleoside Manufacturing

Because Tri-O-benzyl-D-glucal directs the selective formation of beta-nucleosides without generating alpha-anomer impurities, it is the preferred starting material for synthesizing 2-deoxy-2-iodo nucleoside precursors used in antiviral drug development workflows [1].

Complex Oligosaccharide Assembly via Orthogonal Deprotection

In multi-step oligosaccharide synthesis, the robust base-stability of the benzyl ether groups allows chemists to perform functionalizations using strong nucleophiles (e.g., Grignard reagents) that would otherwise destroy acetylated donors. The benzyl groups can later be cleanly removed via catalytic hydrogenolysis.

Regiocontrolled N-Glycoside Library Generation

For the development of N-glycosyl heterocycles, such as benzotriazoles and imidazoles, this compound ensures single-isomer N-alkylation, preventing the formation of complex regioisomer mixtures and streamlining downstream purification workflows.

XLogP3

4.5

Wikipedia

3,4,6-Tri-O-benzyl-D-glucal

Dates

Last modified: 08-15-2023

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